molecular formula C16H23NO4 B2864480 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid CAS No. 208397-32-4

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid

Cat. No.: B2864480
CAS No.: 208397-32-4
M. Wt: 293.363
InChI Key: RPUDBEPXPWGRGY-UHFFFAOYSA-N
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Description

This compound is a tert-butoxycarbonyl (Boc)-protected amino acid derivative with a unique substitution pattern: a phenyl group at the 3-position and two methyl groups at the 2-position of the propanoic acid backbone. The Boc group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes, particularly in peptide coupling reactions .

Properties

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-15(2,3)21-14(20)17-12(16(4,5)13(18)19)11-9-7-6-8-10-11/h6-10,12H,1-5H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUDBEPXPWGRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid typically involves the protection of an amino acid with a tert-butoxycarbonyl (Boc) group. This protection is achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional sites. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propanoic Acid Backbone

2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid
  • Structure : Features two phenyl groups at the 3-position instead of 2,2-dimethyl and 3-phenyl.
  • Properties: Increased hydrophobicity due to dual aromatic rings, which may reduce solubility in polar solvents compared to the target compound. Molecular weight: C₂₀H₂₃NO₄ (353.41 g/mol) .
  • Applications : Likely used in peptide synthesis where aromatic interactions are critical.
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid
  • Properties: Lower molecular weight (C₉H₁₇NO₄, 203.24 g/mol) and reduced steric hindrance, enhancing reactivity in coupling reactions. CAS: 16948-10-0 .
  • Applications : Intermediate for small-peptide modifications requiring minimal steric bulk.
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
  • Structure : Retains the phenyl group at the 2-position but lacks the 2,2-dimethyl substitution. The R-configuration introduces stereochemical specificity.
  • Properties: Molecular weight C₁₄H₁₉NO₄ (265.31 g/mol). The absence of dimethyl groups may increase conformational flexibility. CAS: 181140-88-5 .
  • Applications : Chiral building block for asymmetric synthesis.

Functional Group Modifications

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
  • Structure : Introduces a hydroxyl group at the 2-position and a trifluoromethylphenyl substituent at the 3-position.
  • The CF₃ group increases metabolic stability and electronegativity. CAS: 1217762-48-5 .
  • Applications : Drug candidates targeting enzymes sensitive to fluorine interactions.
(S)-2-((tert-butoxycarbonyl)amino)-3-(4-(dibenzylamino)-2,6-dimethylphenyl)propanoic acid
  • Structure: Incorporates a 4-(dibenzylamino)-2,6-dimethylphenyl group, adding bulk and electron-rich aromaticity.
  • Properties : High steric demand and extended conjugation may affect pharmacokinetics. Molecular formula: C₃₁H₃₇N₃O₄ (calculated weight: 515.65 g/mol) .
  • Applications : Specialized peptide linkages requiring hindered environments.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid (Target) C₁₆H₂₃NO₄ 293.36 2,2-dimethyl; 3-phenyl Not provided
2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid C₂₀H₂₃NO₄ 353.41 3,3-diphenyl 138662-63-2
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid C₉H₁₇NO₄ 203.24 2-methyl 16948-10-0
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid C₁₄H₁₉NO₄ 265.31 2-phenyl (R-configuration) 181140-88-5
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid C₁₅H₁₈F₃NO₅ 373.31 2-hydroxy; 3-(CF₃-phenyl) 1217762-48-5

Key Research Findings

Steric Effects: The 2,2-dimethyl substitution in the target compound provides significant steric hindrance, which can slow reaction kinetics in peptide couplings compared to less hindered analogs like 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid .

Solubility : The diphenyl analog () exhibits lower aqueous solubility due to aromatic stacking, whereas hydroxylated derivatives () show improved polarity .

Pharmacological Potential: Trifluoromethyl groups () enhance metabolic stability and bioavailability, making such derivatives preferable in drug discovery .

Biological Activity

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid, commonly referred to as Boc-amino acid, is a derivative of amino acids that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its stability and reactivity. This article explores its biological activity, synthesis methods, and applications in various fields.

  • Molecular Formula : C14H19NO4
  • Molar Mass : 265.31 g/mol
  • CAS Number : 136916-26-2
  • Density : 1.158 g/cm³ (predicted)
  • Boiling Point : 425.4 °C (predicted)
  • pKa : 3.99 (predicted)

The mechanism of action for Boc-amino acids involves the following key aspects:

  • Protection of Amino Groups : The Boc group serves to protect the amino group during synthesis, allowing for selective reactions without affecting the amine functionality.
  • Deprotection : Under acidic conditions, such as treatment with trifluoroacetic acid (TFA), the Boc group can be removed to yield free amino acids, which are crucial for further reactions in peptide synthesis .

Biological Activity

The biological activity of this compound can be summarized as follows:

Antiviral and Anticancer Properties

Recent studies have highlighted the potential antiviral and cytotoxic activities of compounds related to this class. For instance, derivatives have shown promise in inhibiting viral replication and exhibiting cytotoxic effects against various cancer cell lines .

Enzyme Inhibition

Boc-protected amino acids are often used as substrates or inhibitors in enzyme studies. Their structural stability allows researchers to explore enzyme kinetics and mechanisms effectively .

Applications in Research

The compound has diverse applications across several research fields:

  • Peptide Synthesis : It serves as a building block for synthesizing peptides and proteins, essential for understanding protein structure and function.
  • Medicinal Chemistry : Used in developing pharmaceutical intermediates, it plays a role in synthesizing potential drug candidates targeting various diseases .
  • Chemical Biology : The compound is utilized in studying biochemical pathways and interactions within living systems.

Study on Antiviral Activity

A study demonstrated that specific derivatives of Boc-amino acids exhibited significant antiviral activity against influenza viruses. The mechanism was attributed to the inhibition of viral entry into host cells .

Synthesis of Peptide Analogues

Research focused on synthesizing peptide analogues using Boc-amino acids revealed that these compounds could enhance the stability and bioavailability of therapeutic peptides .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntiviralInhibition of viral replication
CytotoxicInduces apoptosis in cancer cell lines
Enzyme InhibitionActs as substrate/inhibitor in enzyme studies
Peptide SynthesisBuilding block for complex peptides

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